molecular formula C22H18N4O5S4 B2777113 (E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 303026-37-1

(E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2777113
CAS RN: 303026-37-1
M. Wt: 546.65
InChI Key: WQVQEUVWTZPCAX-LDADJPATSA-N
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Description

(E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18N4O5S4 and its molecular weight is 546.65. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

The study of thiophene analogues, including compounds with thiazolidin and thiazole components, highlights the importance of exploring structural variations for potential carcinogenicity and biological activity (Ashby et al., 1978). Research into the biological activities of thiazolidine derivatives, which share a core structural similarity with the compound , demonstrates their significance in discovering molecules with antimicrobial, anti-inflammatory, and anticancer properties (Pandey et al., 2011). These findings suggest that further studies on the specified compound could uncover new pharmacological activities, contributing to the development of novel therapeutic agents.

Environmental Science Applications

Research on the contamination and removal of pharmaceutical pollutants like sulfamethoxazole from water bodies highlights the environmental impact of synthetic compounds and the need for cleaner, more efficient degradation techniques (Prasannamedha et al., 2020). Similarly, the study of biochar-supported TiO2-based nanocomposites for photocatalytic degradation offers a pathway for the environmental remediation of water contaminated with complex organic molecules, suggesting potential research directions for the environmental applications of the compound (Chandra et al., 2021).

Materials Science Applications

The exploration of plastic scintillators based on polymethyl methacrylate and various luminescent dyes indicates the role of organic compounds in developing materials with specific optical properties (Salimgareeva & Kolesov, 2005). This suggests that the compound could be studied for its potential applications in creating new materials for sensing, imaging, or other technological applications requiring specific optical characteristics.

properties

IUPAC Name

2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S4/c1-31-16-6-2-14(3-7-16)12-18-20(28)26(22(32)34-18)13-19(27)24-15-4-8-17(9-5-15)35(29,30)25-21-23-10-11-33-21/h2-12H,13H2,1H3,(H,23,25)(H,24,27)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVQEUVWTZPCAX-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

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